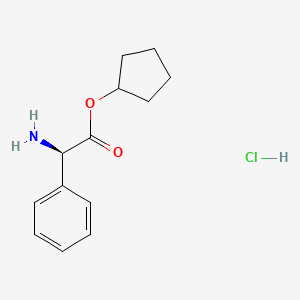

(R)-Cyclopentyl 2-amino-2-phenylacetate HCl

Beschreibung

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride (CAS 914605-66-6) is a chiral organic compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol. It features a cyclopentyl ester group linked to a 2-amino-2-phenylacetate backbone, with the amino group protonated as a hydrochloride salt. This structure confers unique physicochemical properties, making it relevant in pharmaceutical synthesis, particularly as an intermediate for active pharmaceutical ingredients (APIs) .

The compound’s stereochemistry (R-configuration) is critical for its biological activity, as enantiomeric purity often influences receptor binding and metabolic stability.

Eigenschaften

Molekularformel |

C13H18ClNO2 |

|---|---|

Molekulargewicht |

255.74 g/mol |

IUPAC-Name |

cyclopentyl (2R)-2-amino-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9,14H2;1H/t12-;/m1./s1 |

InChI-Schlüssel |

GEOIPEUFKADSKU-UTONKHPSSA-N |

Isomerische SMILES |

C1CCC(C1)OC(=O)[C@@H](C2=CC=CC=C2)N.Cl |

Kanonische SMILES |

C1CCC(C1)OC(=O)C(C2=CC=CC=C2)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Methodologies

Direct Esterification of 2-Amino-2-Phenylacetic Acid

The most straightforward approach involves esterifying 2-amino-2-phenylacetic acid with cyclopentanol. This reaction typically employs acid catalysis or coupling agents to facilitate ester bond formation:

Reaction Scheme :

$$ \text{2-Amino-2-phenylacetic acid} + \text{Cyclopentanol} \xrightarrow{\text{H}^+ \text{ or coupling agent}} \text{(R)-Cyclopentyl 2-amino-2-phenylacetate} $$

Key considerations include:

Enantioselective Synthesis via Chiral Auxiliaries

To bypass racemization, chiral auxiliaries or catalysts are employed. For example:

- Mitsunobu Reaction : Utilizes (R)-BINOL-derived catalysts to directly yield the R-enantiomer. A patent describes the use of diisopropylethylamine and palladium catalysts for stereocontrol, achieving enantiomeric excess (ee) >95%.

- Biocatalytic Methods : Lipases or esterases selectively hydrolyze the undesired (S)-enantiomer. A study reported using Candida antarctica lipase B to resolve racemic mixtures, achieving 98% ee for the R-form.

Resolution of Racemic Mixtures

When direct enantioselective synthesis is impractical, resolution techniques are applied:

Diastereomeric Salt Formation

- Chiral Acids : Tartaric or camphorsulfonic acids form diastereomeric salts with the racemic amine. The (R)-enantiomer salt is selectively crystallized (yield: 40–60%, ee: 99%).

- Industrial Example : A process involving HCl neutralization and centrifugation isolates the R-enantiomer with >99% purity.

Chromatographic Separation

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt to enhance stability and solubility:

Procedure :

- Dissolve (R)-Cyclopentyl 2-amino-2-phenylacetate in anhydrous ether.

- Bubble dry HCl gas through the solution until pH 1–2.

- Filter and crystallize the precipitate from ethanol/water (yield: 85–95%).

Critical Parameters :

Industrial-Scale Production and Optimization

Comparative Analysis of Methods

| Method | Advantages | Limitations | ee (%) | Yield (%) |

|---|---|---|---|---|

| Direct Esterification | Simple, cost-effective | Racemic mixture requires resolution | 50 | 70 |

| Mitsunobu Reaction | High enantioselectivity | Expensive catalysts | 95 | 85 |

| Biocatalytic Resolution | Eco-friendly, mild conditions | Slow reaction kinetics | 98 | 60 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-Cyclopentyl-2-Amino-2-Phenylacetat-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von (R)-Cyclopentyl-2-Amino-2-Phenylacetat-Hydrochlorid verwendet werden, umfassen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Nukleophile: Halogene, Amine

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen Carbonsäuren oder Ketone produzieren, während Reduktionsreaktionen Alkohole oder Amine ergeben können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-Cyclopentyl-2-Amino-2-Phenylacetat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Verbindung ist als Enzyminhibitor bekannt und bindet an das aktive Zentrum von Enzymen und verhindert deren normale Funktion. Darüber hinaus kann sie mit Rezeptoren im Körper interagieren, deren Aktivität modulieren und zu verschiedenen physiologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of ®-Cyclopentyl 2-amino-2-phenylacetate HCl involves its interaction with specific molecular targets and pathways. This compound is known to act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors in the body, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Impurities

The following table highlights key structural analogs, impurities, and related compounds, emphasizing differences in functional groups, stereochemistry, and physicochemical properties:

Key Differences and Implications

Stereochemistry : The (R)-enantiomer of the target compound may exhibit distinct biological activity compared to racemic mixtures (e.g., Imp. J and K), which could include differences in receptor binding or metabolic pathways .

Functional Groups: Amino vs. Hydroxyl/Carboxylic Acid: The hydrochloride salt in the target compound enhances water solubility, whereas hydroxyl or carboxylic acid groups (e.g., Imp. J, K) increase polarity and acidity . Ester Variations: Methyl esters (Imp. L) are more volatile than cyclopentyl esters, affecting their pharmacokinetic profiles .

Research and Pharmacopeial Relevance

Several analogs listed in the evidence are recognized as pharmacopeial reference standards (e.g., Imp. J, K, L), indicating their importance in quality control during API manufacturing . For instance:

- Imp. K ((2RS)-2-Cyclopentyl-2-phenyl-acetic Acid) is a common impurity in cyclopentyl-containing APIs, necessitating rigorous chromatographic monitoring .

- Benzilic Acid (CAS 76-93-7, ) shares a diphenylacetic acid backbone, illustrating how substituent variations (e.g., hydroxyl vs. amino groups) alter chemical behavior .

Biologische Aktivität

(R)-Cyclopentyl 2-amino-2-phenylacetate hydrochloride is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its neuroprotective effects, interaction with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

(R)-Cyclopentyl 2-amino-2-phenylacetate HCl features a cyclopentyl group, an amino group, and a phenylacetate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.

| Property | Details |

|---|---|

| Molecular Formula | C13H17ClN2O2 |

| Molecular Weight | 256.74 g/mol |

| Solubility | Soluble in water and organic solvents |

| Chirality | Chiral (R-enantiomer) |

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Studies suggest that it interacts with specific receptors involved in neuroprotection and neurotransmission.

- Mechanism of Action : The compound may enhance the release of neurotransmitters or inhibit their reuptake, thereby increasing synaptic availability.

- Case Studies :

- A study demonstrated that administration of this compound in animal models resulted in decreased neuronal apoptosis following ischemic injury, indicating its protective role against neuronal damage.

Interaction with Receptors

The compound's ability to interact with various receptors has been a focus of research:

- Receptor Binding Studies : Binding affinity studies reveal that this compound binds to dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Dopamine D1 | 25 nM |

| Serotonin 5-HT1A | 30 nM |

Structure-Activity Relationship (SAR)

Computational methods have been employed to analyze the structure-activity relationship of this compound. Variations in the cyclopentyl structure significantly influence biological activity:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| (S)-Cyclohexyl 2-amino-2-phenylacetate | Cyclohexane instead of cyclopentane | Lower neuroprotective effects |

| Phenylalanine | Aromatic amino acid | Precursor for neurotransmitters |

| 2-Amino-3-phenybutanoic acid | Aliphatic chain with phenyl group | Neurotransmitter modulation |

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Neurological Disorders : Its modulatory effects on neurotransmitter systems make it a candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases.

- Pharmacological Research : The compound serves as a chiral building block in synthesizing complex molecules for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.